molecular formula C17H12Br2ClNO5S B12208136 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B12208136
M. Wt: 537.6 g/mol
InChI Key: ODJGSIOQSOHUOO-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with bromine atoms at positions 5 and 7, and a benzene ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is brominated at positions 5 and 7 using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromoquinoline is then coupled with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: The sulfonate group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a quinoline derivative with an amine group in place of the bromine atom.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate
  • 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12Br2ClNO5S

Molecular Weight

537.6 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H12Br2ClNO5S/c1-24-13-8-15(14(25-2)7-12(13)20)27(22,23)26-17-11(19)6-10(18)9-4-3-5-21-16(9)17/h3-8H,1-2H3

InChI Key

ODJGSIOQSOHUOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

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